molecular formula C9H11BrN2S B12043292 1-(4-Bromophenyl)-3-ethylthiourea CAS No. 61449-57-8

1-(4-Bromophenyl)-3-ethylthiourea

Cat. No.: B12043292
CAS No.: 61449-57-8
M. Wt: 259.17 g/mol
InChI Key: QFHYYURUMNLDOY-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-ethylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a bromophenyl group attached to the nitrogen atom of the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)-3-ethylthiourea can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with ethyl isothiocyanate. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and is carried out under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-ethylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form the corresponding sulfonyl derivative.

    Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: The major product is the sulfonyl derivative of this compound.

    Reduction: The major product is 1-(4-Phenyl)-3-ethylthiourea.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-ethylthiourea involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the biosynthesis of certain bacterial lipids, thereby exerting its antimicrobial effects. Additionally, its anticancer activity is thought to be due to its ability to interfere with the cell cycle and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-ethylthiourea: Similar in structure but with a chlorine atom instead of bromine.

    1-(4-Methylphenyl)-3-ethylthiourea: Contains a methyl group instead of bromine.

    1-(4-Fluorophenyl)-3-ethylthiourea: Contains a fluorine atom instead of bromine.

Uniqueness

1-(4-Bromophenyl)-3-ethylthiourea is unique due to the presence of the bromine atom, which imparts specific electronic and steric properties to the molecule. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

61449-57-8

Molecular Formula

C9H11BrN2S

Molecular Weight

259.17 g/mol

IUPAC Name

1-(4-bromophenyl)-3-ethylthiourea

InChI

InChI=1S/C9H11BrN2S/c1-2-11-9(13)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,13)

InChI Key

QFHYYURUMNLDOY-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=CC=C(C=C1)Br

Origin of Product

United States

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